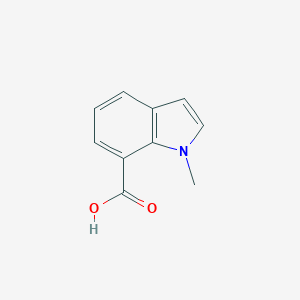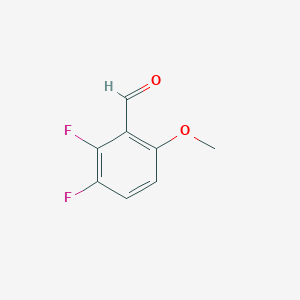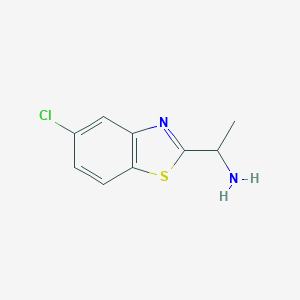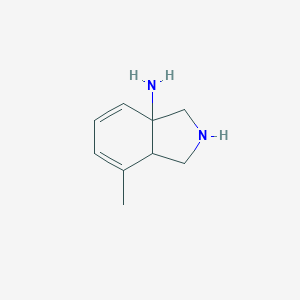![molecular formula C9H15N B067478 10-Azatricyclo[5.2.1.04,10]decane CAS No. 173218-58-1](/img/structure/B67478.png)
10-Azatricyclo[5.2.1.04,10]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Azatricyclo[5.2.1.04,10]decane, also known as A-84543, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 1990s as a potential analgesic drug, but its development was discontinued due to its limited efficacy and high toxicity. Despite its drawbacks, A-84543 has been extensively studied for its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
10-Azatricyclo[5.2.1.04,10]decane acts on the mu-opioid receptor, which is a G-protein coupled receptor that plays a key role in pain modulation and reward pathways. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a unique binding profile, as it selectively activates the G-protein signaling pathway without causing receptor internalization or desensitization. This mechanism of action may contribute to its potential therapeutic benefits and reduced side effects.
Biochemische Und Physiologische Effekte
10-Azatricyclo[5.2.1.04,10]decane has been shown to produce analgesia in animal models of pain, which is mediated by its activation of the mu-opioid receptor. It has also been shown to reduce the rewarding effects of opioids and cocaine, which may be mediated by its effects on the dopamine system. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a shorter duration of action compared to other opioids, which may limit its potential clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
10-Azatricyclo[5.2.1.04,10]decane has several advantages as a research tool, including its unique binding profile and potential therapeutic applications. However, its limited efficacy and high toxicity may limit its use in certain experiments. Additionally, the low yield and complex synthesis may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 10-Azatricyclo[5.2.1.04,10]decane, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of addiction, and the study of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods may facilitate the production of larger quantities of 10-Azatricyclo[5.2.1.04,10]decane for further research.
Synthesemethoden
The synthesis of 10-Azatricyclo[5.2.1.04,10]decane involves several steps, including the condensation of cyclopentanone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by cyclization of the intermediate with p-toluenesulfonic acid. The overall yield of the synthesis is low, and the process requires several purification steps.
Wissenschaftliche Forschungsanwendungen
10-Azatricyclo[5.2.1.04,10]decane has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain. 10-Azatricyclo[5.2.1.04,10]decane has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine.
Eigenschaften
CAS-Nummer |
173218-58-1 |
|---|---|
Produktname |
10-Azatricyclo[5.2.1.04,10]decane |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
10-azatricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C9H15N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-9H,1-6H2 |
InChI-Schlüssel |
BJHFNGSEPGDKLG-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3N2C1CC3 |
Kanonische SMILES |
C1CC2CCC3N2C1CC3 |
Synonyme |
1H-Pyrrolo[2,1,5-cd]pyrrolizine,octahydro-,(2aalpha,4aalpha,6aalpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




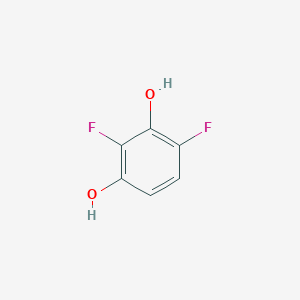
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
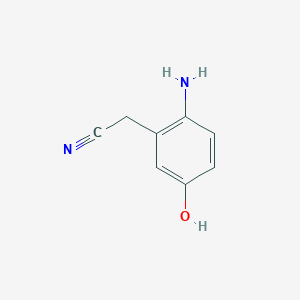

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

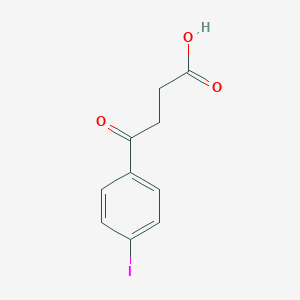
![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

